molecular formula C16H12N4Na2O4 B1656963 Butanedioic acid, bis(phenylhydrazono)-, disodium salt CAS No. 549-94-0

Butanedioic acid, bis(phenylhydrazono)-, disodium salt

Cat. No.: B1656963
CAS No.: 549-94-0
M. Wt: 370.27 g/mol
InChI Key: ZCZFDXRETZYEAC-UHFFFAOYSA-L
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Description

Butanedioic acid, bis(phenylhydrazono)-, disodium salt is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two phenylhydrazinylidene groups attached to a butanedioic acid backbone, with sodium ions balancing the charge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, bis(phenylhydrazono)-, disodium salt typically involves the reaction of butanedioic acid derivatives with phenylhydrazine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the sodium salt. The reaction mixture is usually heated to reflux to ensure complete reaction and then cooled to precipitate the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, bis(phenylhydrazono)-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The phenylhydrazinylidene groups can undergo substitution reactions with various electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Butanedioic acid, bis(phenylhydrazono)-, disodium salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Butanedioic acid, bis(phenylhydrazono)-, disodium salt exerts its effects involves interactions with specific molecular targets. The phenylhydrazinylidene groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, 2,3-dioxo-, 1,4-diethyl ester: Another derivative of butanedioic acid with different substituents.

    Methylsulfanyl derivatives of nickel bis (dicarbollide): Compounds with similar structural features but different functional groups.

Uniqueness

Butanedioic acid, bis(phenylhydrazono)-, disodium salt is unique due to its specific phenylhydrazinylidene groups and sodium salt form, which confer distinct chemical and biological properties.

Properties

CAS No.

549-94-0

Molecular Formula

C16H12N4Na2O4

Molecular Weight

370.27 g/mol

IUPAC Name

disodium;2,3-bis(phenylhydrazinylidene)butanedioate

InChI

InChI=1S/C16H14N4O4.2Na/c21-15(22)13(19-17-11-7-3-1-4-8-11)14(16(23)24)20-18-12-9-5-2-6-10-12;;/h1-10,17-18H,(H,21,22)(H,23,24);;/q;2*+1/p-2

InChI Key

ZCZFDXRETZYEAC-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)NN=C(C(=NNC2=CC=CC=C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NN=C(C(=NNC2=CC=CC=C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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